Chromium acetate, basic

説明

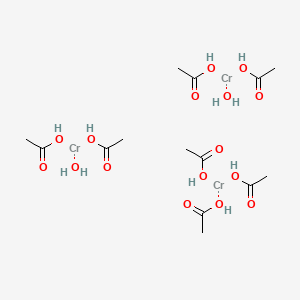

Chromium (III) acetate, commonly known as basic chromium acetate, describes a family of salts where the cation has the formula [Cr 3 O (O 2 CCH 3) 6 (OH 2) 3] + . The trichromium cation is encountered with a variety of anions, such as chloride and nitrate .

Synthesis Analysis

The synthesis of Chromium (II) acetate involves the reduction of potassium dichromate by zinc in the presence of strong acid . The Cr(II) ion is readily oxidized and to achieve synthesis its compounds must be protected from air . The Cr(II) ion is also capable of reducing water, producing hydrogen, and is therefore a strong reducing agent .Molecular Structure Analysis

The Cr 2 (OAc) 4 (H 2 O) 2 molecule contains two atoms of chromium, two ligated molecules of water, and four acetate bridging ligands . The coordination environment around each chromium atom consists of four oxygen atoms (one from each acetate ligand) in a square, one water molecule (in an axial position), and the other chromium atom (opposite the water molecule), giving each chromium centre an octahedral geometry .Chemical Reactions Analysis

Chromium (III) ions in solution undergo several reactions. The hexaaquachromium (III) ion is fairly acidic - with a pH for typical solutions in the 2 - 3 range . The ion reacts with water molecules in the solution . In basic solution, hydrogen peroxide oxidizes Cr(III) to Cr(VI) .Physical And Chemical Properties Analysis

Chromium (III) acetate is a blue/grey-green powder, which is soluble in water . It has a molecular formula of C6H9CrO6 and an average mass of 229.128 Da .科学的研究の応用

Environmental Remediation

Biosorption and Biotransformation

Basic chromium acetate is pivotal in environmental remediation strategies, particularly in the detoxification of hexavalent chromium [Cr(VI)], a potent environmental pollutant. Microorganisms employ various strategies such as biosorption and biotransformation to reduce Cr(VI) to its less toxic trivalent form [Cr(III)]. This process is crucial for treating industrial effluents and polluted water sources, ensuring that chromium levels are within permissible limits before discharge (R. Jobby et al., 2018).

Chromium Speciation and Bioavailability

Soil-Plant System

The speciation and bioavailability of chromium in the soil-plant system have been extensively studied to understand its uptake, toxicity, and detoxification mechanisms in plants. Chromium's behavior in soil, its transfer to plants, and its accumulation depend on its chemical form, plant type, and soil properties. Understanding these dynamics is essential for monitoring and managing chromium's biogeochemical behavior and mitigating its toxic effects on agriculture and ecosystems (M. Shahid et al., 2017).

Bioremediation Technologies

Technological Advances

Recent advances in bioremediation technologies highlight the use of inorganic nanoparticles for the efficient removal of Cr(VI) from aqueous solutions. These nanoparticles act as catalysts or reductants, facilitating the conversion of Cr(VI) to Cr(III), significantly reducing the toxicity and environmental impact of chromium pollution. This area of research emphasizes the potential of nanotechnology in developing more effective chromium removal methods, bridging the gap between laboratory findings and industrial applications (Z. H. Farooqi et al., 2020).

Cleaner Production Methods

Sustainable Manufacturing

The production of basic chromium sulfate, a key chemical used in the tanning industry, has been targeted for cleaner and more sustainable manufacturing processes. Efforts to optimize the conversion efficiency from chromium (VI) to chromium (III) during production aim to minimize the presence of the toxic hexavalent form. These initiatives not only reduce the environmental impact of chromium use but also improve the safety and sustainability of its applications in various industries (R. C. Panda et al., 2016).

Safety and Hazards

将来の方向性

Chromium (II) acetate, also known as chromous acetate, is a compound that features a quadruple bond . The preparation of chromous acetate once was a standard test of the synthetic skills of students due to its sensitivity to air and the dramatic colour changes that accompany its oxidation . It has been used extensively in studying the mechanisms of electron-transfer reactions . The research progress on the liquid–liquid extraction of chromium has been reviewed, providing a theoretical basis for choosing an appropriate ion host, and an important reference for optimization of chromium removal processes by solvent extraction .

特性

IUPAC Name |

acetic acid;chromium;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/7C2H4O2.3Cr.2H2O/c7*1-2(3)4;;;;;/h7*1H3,(H,3,4);;;;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQQGESWGNLKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.CC(=O)O.O.O.[Cr].[Cr].[Cr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H32Cr3O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chromium acetate, basic | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)

![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)